2-(Chloromethyl)-1-methoxy-4-methylbenzene
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Material Science
Synthesis of Complex Compounds
A study by Yang, Weng, and Zheng (2006) describes a process for preparing 1,2,3,4-tetramethoxy-5-methylbenzene, which is a key intermediate in synthesizing coenzyme Q homologs and analogs. This process involves the introduction of a methyl group into an aromatic ring through chloromethylation, highlighting the use of compounds like 2-(chloromethyl)-1-methoxy-4-methylbenzene in complex chemical syntheses (Yang et al., 2006).
Electrosynthesis and Characterization of Polymers
Moustafid et al. (1991) conducted research on the electrosynthesis of polymers from derivatives of 1-methoxy-4-ethoxybenzene, showing the relevance of methoxy-methylbenzene derivatives in polymer science. This study is crucial for understanding the structural and electrical properties of these synthesized polymers (Moustafid et al., 1991).
Electrochemical Reduction Studies
Research by Peverly et al. (2014) explored the electrochemical reduction of methyl triclosan, a derivative of methoxy-methylbenzene, highlighting its environmental significance and reaction properties. This study emphasizes the application of methoxy-methylbenzene derivatives in environmental chemistry (Peverly et al., 2014).
Mechanisms in Polymer Synthesis
A study by Hontis et al. (1999) on the polymerization mechanism of chloromethyl-methylbenzene derivatives highlights their role in understanding the formation of high and low molecular weight polymer fractions. This research is vital for advancements in polymer synthesis and characterization (Hontis et al., 1999).
Environmental and Analytical Chemistry
Reaction Kinetics with Chlorine Atoms
Lauraguais et al. (2014) studied the reaction kinetics of methoxy-methylbenzene compounds with chlorine atoms. This research provides insights into the reactivity of these compounds in the atmosphere, which is essential for environmental chemistry (Lauraguais et al., 2014).
Analysis of Volatile Compounds in Grains
more than 20 volatile methoxybenzene compounds in grains, demonstrating the application of methoxy-methylbenzene derivatives in food chemistry and quality control. Their study highlights the importance of these compounds in identifying off-odor grains (Seitz & Ram, 2000).
Study of Anti-staphylococcal Properties
Research by Shiu and Gibbons (2006) on the anti-staphylococcal properties of acylphloroglucinol derivatives, which include methoxy-methylbenzene, underscores the potential of these compounds in medicinal chemistry, particularly in developing antibacterial agents (Shiu & Gibbons, 2006).
Oxidation and Conversion Studies
A study by Orita et al. (1989) on the oxidation of methoxy- and methyl-substituted benzenes to quinones and phenols provides valuable information on the chemical properties and potential transformations of methoxy-methylbenzene derivatives. This research is significant for understanding the reactivity and conversion pathways of these compounds (Orita et al., 1989).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-1-methoxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWAMZVALPAXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407086 | |
Record name | 2-(chloromethyl)-1-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7048-41-1 | |
Record name | 2-(Chloromethyl)-1-methoxy-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7048-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(chloromethyl)-1-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-1-methoxy-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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